Bienvenue dans la boutique en ligne BenchChem!

2-(3,5-Dimethoxyphenyl)morpholine

Lipophilicity Drug-likeness Membrane permeability

2-(3,5-Dimethoxyphenyl)morpholine is a substituted 2-arylmorpholine in which a 3,5-dimethoxyphenyl ring is attached to the morpholine scaffold at the C2 position. The compound possesses a molecular weight of 223.27 g·mol⁻¹, a computed XLogP3 of 1.3, a topological polar surface area (TPSA) of 39.7 Ų, and four hydrogen-bond acceptor (HBA) sites.

Molecular Formula C12H17NO3
Molecular Weight 223.27 g/mol
CAS No. 1001940-37-9
Cat. No. B1503433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Dimethoxyphenyl)morpholine
CAS1001940-37-9
Molecular FormulaC12H17NO3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C2CNCCO2)OC
InChIInChI=1S/C12H17NO3/c1-14-10-5-9(6-11(7-10)15-2)12-8-13-3-4-16-12/h5-7,12-13H,3-4,8H2,1-2H3
InChIKeyLICGDAWBAOLRBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3,5-Dimethoxyphenyl)morpholine (CAS 1001940-37-9): Core Structure, Physicochemical Profile, and Procurement-Relevant Identity


2-(3,5-Dimethoxyphenyl)morpholine is a substituted 2-arylmorpholine in which a 3,5-dimethoxyphenyl ring is attached to the morpholine scaffold at the C2 position [1]. The compound possesses a molecular weight of 223.27 g·mol⁻¹, a computed XLogP3 of 1.3, a topological polar surface area (TPSA) of 39.7 Ų, and four hydrogen-bond acceptor (HBA) sites [1]. The morpholine nucleus is a recognized privileged scaffold in medicinal chemistry, while the 3,5-dimethoxy substitution pattern introduces distinct electronic and steric features relative to the unsubstituted parent, 2-phenylmorpholine, and to other regioisomeric dimethoxy analogs such as 2-(3,4-dimethoxyphenyl)morpholine [2].

Why 2-(3,5-Dimethoxyphenyl)morpholine Cannot Be Replaced by a Closely Related 2-Arylmorpholine


Simple 2-arylmorpholines such as 2-phenylmorpholine and its regioisomeric dimethoxy derivatives are not interchangeable with 2-(3,5-dimethoxyphenyl)morpholine. The methoxy groups at positions 3 and 5 on the phenyl ring generate a symmetrical electron-donating pattern that significantly alters key molecular descriptors—most notably lipophilicity (XLogP3), polar surface area (TPSA), and hydrogen-bonding capacity—relative to the unsubstituted phenyl analog and to the 3,4-dimethoxy regioisomer [1][2]. These physicochemical shifts modulate solubility, passive membrane permeability, and non-covalent interactions with biological targets in a manner that cannot be reproduced by the parent 2-phenylmorpholine or by the 3,4-dimethoxy isomer . Consequently, direct substitution of any of these analogs would introduce uncontrolled variability into structure-activity-relationship (SAR) campaigns, pharmacokinetic profiling, or chemical-process development that relies on the specific properties of the 3,5-dimethoxy substitution pattern.

Quantitative Evidence That Differentiates 2-(3,5-Dimethoxyphenyl)morpholine from Its Closest Analogs


Increased Lipophilicity (XLogP3) Relative to 2-Phenylmorpholine

The computed XLogP3 of 2-(3,5-dimethoxyphenyl)morpholine is 1.3, compared to 1.1 for the unsubstituted parent compound 2-phenylmorpholine [1][2]. The addition of two methoxy groups thus raises the logarithmic partition coefficient by 0.2 log units, an increase that can meaningfully impact passive membrane permeation and blood-brain barrier (BBB) penetration in early drug-discovery programs.

Lipophilicity Drug-likeness Membrane permeability

Topological Polar Surface Area (TPSA) Compared with 2-Phenylmorpholine

2-(3,5-Dimethoxyphenyl)morpholine exhibits a TPSA of 39.7 Ų, nearly double the 21.3 Ų of 2-phenylmorpholine [1][2]. The increased TPSA arises from the additional methoxy oxygen atoms and directly influences aqueous solubility and the compound's ability to satisfy hydrogen-bonding requirements in biological environments.

Polar surface area Oral bioavailability Solubility

Hydrogen-Bond Acceptor Count Versus 2-Phenylmorpholine

The target compound contains four hydrogen-bond acceptor (HBA) sites (two methoxy oxygens, the morpholine ether oxygen, and the morpholine nitrogen), compared to only two HBA sites in 2-phenylmorpholine (the morpholine oxygen and nitrogen) [1][2]. The extra HBA capacity enables additional non-covalent interactions with protein targets, potentially improving binding affinity and selectivity in drug-target complexes.

H-bond acceptor Molecular recognition Ligand efficiency

Regioisomeric Differentiation: 3,5- vs. 3,4-Dimethoxy Substitution

The 3,5-dimethoxy arrangement creates a symmetrical electron distribution that is electronically distinct from the 3,4-dimethoxy regioisomer (CAS 100370-59-0). Although head-to-head experimental pharmacological or metabolic data for these two regioisomers are not publicly available, computational analysis predicts that the 3,5-pattern avoids the catechol-like oxygenation motif (1,2-dioxygenated benzene) present in the 3,4-isomer, which is a known liability for metabolic O-glucuronidation and oxidative demethylation [1].

Regioisomer Electronic effect Metabolic stability

Optimal Application Scenarios for 2-(3,5-Dimethoxyphenyl)morpholine Based on Quantitative Differentiation


CNS Drug Discovery: Optimizing Blood-Brain Barrier Penetration with Elevated XLogP3

When a medicinal chemistry program requires a morpholine-based scaffold with improved BBB penetration relative to 2-phenylmorpholine, 2-(3,5-dimethoxyphenyl)morpholine can serve as a starting point. Its XLogP3 of 1.3 (vs. 1.1 for the parent) predicts enhanced passive diffusion across endothelial membranes, supporting the design of CNS-active monoamine reuptake inhibitors or receptor modulators [1][2].

Fragment-Based Lead Optimization: Exploiting Extended Hydrogen-Bond Acceptor Capacity

The four HBA sites of the 3,5-dimethoxy derivative offer two additional interaction points over 2-phenylmorpholine (HBA = 2). This feature is valuable in fragment-growing or scaffold-hopping exercises where the target's binding pocket includes multiple polar residues, as the extra acceptors can improve ligand efficiency and selectivity without increasing molecular weight excessively [1][2].

Lead Differentiation via Regioisomeric Metabolic Profiling

In multi-parameter optimization, the 3,5-dimethoxy regioisomer should be preferentially evaluated over the 3,4-dimethoxy analog when early in vitro metabolic stability assays flag glucuronidation as a primary clearance pathway. The symmetric meta-dimethoxy pattern is devoid of the catechol-related 1,2-dioxygenation motif, theoretically reducing Phase II conjugation and prolonging half-life [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3,5-Dimethoxyphenyl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.